molecular formula C26H24ClN3O3S B6585725 2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(3,4-dimethylphenyl)acetamide CAS No. 1251548-96-5

2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B6585725
CAS No.: 1251548-96-5
M. Wt: 494.0 g/mol
InChI Key: CBNPKWGDGHYRRA-UHFFFAOYSA-N
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Description

This compound is a sulfonyl-substituted imidazole derivative with a complex aromatic substitution pattern. Its structure features a central 1H-imidazole ring substituted at positions 2 and 5 with 4-chlorophenyl and 4-methylphenyl groups, respectively. A sulfonyl (-SO₂-) bridge connects the imidazole core to an acetamide moiety, which is further substituted with a 3,4-dimethylphenyl group.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-5-yl]sulfonyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3S/c1-16-4-7-19(8-5-16)24-26(30-25(29-24)20-9-11-21(27)12-10-20)34(32,33)15-23(31)28-22-13-6-17(2)18(3)14-22/h4-14H,15H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNPKWGDGHYRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)Cl)S(=O)(=O)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. .

Biological Activity

2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(3,4-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and overall pharmacological significance.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C25H24ClN3O2SC_{25}H_{24}ClN_3O_2S and a molecular weight of approximately 469.99 g/mol. The structure features an imidazole ring, a sulfonamide moiety, and various aromatic substituents that contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of sulfonamide derivatives, including those similar to the target compound. For instance, compounds with sulfonamide groups have shown significant activity against various bacterial strains such as Staphylococcus aureus and Salmonella typhi. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.39 to 10 μg/mL, indicating potent antibacterial properties .

CompoundBacterial StrainMIC (μg/mL)
Compound AS. aureus0.78
Compound BB. subtilis10
Target CompoundS. typhiTBD

The specific MIC for this compound has not been explicitly reported in current literature; however, its structural similarities suggest it may exhibit comparable antibacterial effects.

Enzyme Inhibition

The compound's sulfonamide group is known for its ability to inhibit various enzymes. Notably, studies have shown that related sulfonamide compounds act as effective inhibitors of acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : Compounds similar to the target compound have demonstrated strong AChE inhibitory activity with IC50 values ranging from 1.13 to 6.28 µM .
  • Urease Inhibition : The target compound's structural features suggest potential urease inhibitory activity, which is crucial for treating conditions like urinary tract infections.
EnzymeIC50 (µM)
Acetylcholinesterase1.13 - 6.28
UreaseTBD

Structure-Activity Relationship (SAR)

Understanding the SAR of the compound is essential for predicting its biological activity. The presence of electron-withdrawing groups such as chlorine and the arrangement of methyl groups on the aromatic rings significantly enhance antibacterial properties. The introduction of these substituents increases lipophilicity and alters the electronic distribution within the molecule, thereby affecting its interaction with bacterial enzymes and receptors.

Case Studies

  • Antibacterial Efficacy : A study conducted by Kamble et al. investigated a series of sulfonamide derivatives and found that compounds with similar imidazole structures exhibited potent activity against multidrug-resistant strains of S. aureus, reinforcing the potential efficacy of the target compound in treating resistant infections .
  • Enzyme Inhibition Studies : Research on piperidine derivatives indicated that modifications in the sulfonamide moiety could lead to enhanced enzyme inhibition capabilities, suggesting that further structural optimization of this compound could yield even more potent inhibitors against AChE and urease .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Differences

The compound’s uniqueness lies in its combination of sulfonyl and dimethylphenyl groups. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Imidazole Derivatives
Compound Name/ID Key Substituents (Imidazole Positions) Acetamide Substituent Functional Group (X) Aromatic Substituents (R1/R2)
Target Compound 2-(4-ClPh), 5-(4-MePh) 3,4-diMePh -SO₂- 4-ClPh, 4-MePh
N-(3,4-Dimethoxyphenyl)-2-[[2-(4-Methoxyphenyl)-5-(4-MePh)-1H-Imidazol-4-yl]Sulfanyl]Acetamide 2-(4-MeOPh), 5-(4-MePh) 3,4-diMeOPh -S- 4-MeOPh, 4-MePh
N-{4-[4-(4-Fluorophenyl)-1-Me-2-[(R)-MeSO]-1H-Imidazol-5-yl]-2-Pyridyl}Acetamide Dihydrate 4-(4-FPh), 1-Me 2-Pyridyl -SO(Me) 4-FPh, Pyridyl

Key Observations :

  • Functional Group Impact : The sulfonyl group (-SO₂-) in the target compound enhances polarity and hydrogen-bonding capacity compared to the thioether (-S-) group in or the sulfoxide (-SO-) in . This may improve solubility or target binding affinity.
  • Acetamide Substituent : The 3,4-dimethylphenyl group provides steric bulk and lipophilicity compared to the pyridyl group in , which may influence membrane permeability.

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